6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile
Description
6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile is a pyridine-based compound with a carbonitrile group at position 3, a trifluoromethyl group at position 4, and a 3,4-dimethoxyphenyl substituent at position 5. The sulfur-containing (3-oxobutan-2-yl)sulfanyl group at position 2 introduces both steric bulk and a ketone functionality, which may influence solubility and reactivity.
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-(3-oxobutan-2-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3S/c1-10(25)11(2)28-18-13(9-23)14(19(20,21)22)8-15(24-18)12-5-6-16(26-3)17(7-12)27-4/h5-8,11H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCQKRHEARPMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=C(C(=CC(=N1)C2=CC(=C(C=C2)OC)OC)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(3,4-Dimethoxyphenyl)-2-[(3-oxobutan-2-yl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile, with the CAS number 625376-78-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridine ring with trifluoromethyl and dimethoxyphenyl substituents, which are known to enhance biological activity through various mechanisms. The presence of a sulfanyl group also suggests potential reactivity that could be exploited in biological systems.
Molecular Formula : C19H17F3N2O3S
Molecular Weight : 396.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antiviral Activity : Similar compounds with trifluoromethyl groups have shown antiviral properties. For example, derivatives of trifluoromethylpyridine have been reported to enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which play crucial roles in plant defense mechanisms against viral infections .
- Antioxidant Properties : The incorporation of methoxy groups can increase the antioxidant capacity of compounds. Studies have shown that similar structures can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, research on related pyridine derivatives has demonstrated their ability to inhibit cyclooxygenase enzymes, which are important targets in inflammation and pain management .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to or structurally similar to this compound:
- Study on Antiviral Mechanisms : A study conducted on trifluoromethyl pyridine piperazine derivatives found that certain compounds significantly enhanced the activity of defensive enzymes in tobacco plants infected with Tobacco Mosaic Virus (TMV). The compound A16 showed a protective effect against TMV by increasing SOD and PPO activities .
- Antioxidant Activity Assessment : Another investigation highlighted the antioxidant properties of similar pyridine derivatives. These compounds demonstrated significant free radical scavenging activity, which is crucial for potential therapeutic applications in diseases associated with oxidative stress .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations:
Position 6 Substituents: The target compound’s 3,4-dimethoxyphenyl group provides dual electron-donating methoxy groups, contrasting with analogs bearing 4-chlorophenyl (electron-withdrawing) or 4-methoxyphenyl (single electron-donating) . This may improve binding affinity in polar environments.
Position 2 Substituents: The (3-oxobutan-2-yl)sulfanyl group in the target compound combines sulfur’s nucleophilicity with a ketone’s hydrogen-bonding capability, differing from phenoxy (e.g., ) or oxo (e.g., ) groups. This may enhance metabolic stability compared to oxygen-containing analogs.
Trifluoromethyl Group :
- Conserved across all analogs, this group enhances electrophilicity and resistance to oxidative metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
